molecular formula C19H22ClN3O3 B2622163 N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide CAS No. 2379948-37-3

N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide

Cat. No. B2622163
CAS RN: 2379948-37-3
M. Wt: 375.85
InChI Key: QPMQXPQQQXJCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of piperidine carboxamides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves its activity as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. By blocking these receptors, N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide can modulate the activity of the neurotransmitters dopamine and serotonin, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in motor control. N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is its specificity for the dopamine D2 receptor and serotonin 5-HT2A receptor. This specificity can allow researchers to study the effects of blocking these receptors without affecting other neurotransmitter systems. However, one limitation of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One direction is the study of its potential use in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, depression, and anxiety. Another direction is the study of its potential use as a tool for studying the dopamine and serotonin systems in the brain. Additionally, the development of more soluble analogs of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide could allow for its use in a wider range of lab experiments.

Synthesis Methods

The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves several steps, including the reaction of 5-chloro-2-methoxybenzaldehyde with piperidine-1-carboxylic acid to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-(chloromethyl)pyridine hydrochloride to form the final product, N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been studied for its potential use in several scientific research applications. It has been shown to have activity against the dopamine D2 receptor, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has also been shown to have activity against the serotonin 5-HT2A receptor, which is involved in various psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-18-5-4-15(20)11-17(18)22-19(24)23-10-2-3-14(12-23)13-26-16-6-8-21-9-7-16/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQXPQQQXJCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.